
4-Methoxy-5-methyl-3-methylidenehexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-methyl-3-methylidenehexa-1,4-diene is a chemical compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-3-methylidenehexa-1,4-diene can be achieved through several methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is often used for preparing conjugated dienes . Another method involves the dehydration of alcohols or the dehydrohalogenation of organohalides .
Industrial Production Methods
Industrial production of conjugated dienes, such as this compound, typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of strong acidic catalysts and controlled reaction conditions to optimize the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-methyl-3-methylidenehexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or diols, while reduction reactions may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
4-Methoxy-5-methyl-3-methylidenehexa-1,4-diene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-methyl-3-methylidenehexa-1,4-diene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-Methoxy-5-methyl-3-methylidenehexa-1,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers.
Chloroprene: A chlorinated diene used in the production of neoprene rubber
Propiedades
Número CAS |
88092-37-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-methoxy-5-methyl-3-methylidenehexa-1,4-diene |
InChI |
InChI=1S/C9H14O/c1-6-8(4)9(10-5)7(2)3/h6H,1,4H2,2-3,5H3 |
Clave InChI |
WUSOEHUICHIFTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=C)C=C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


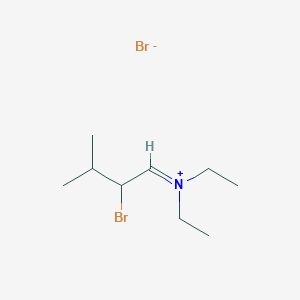
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
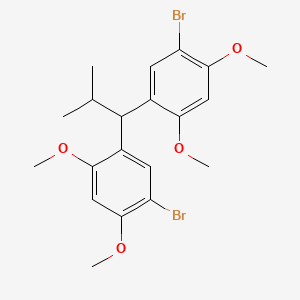
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
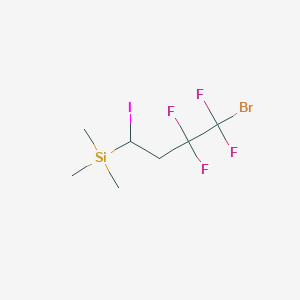
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
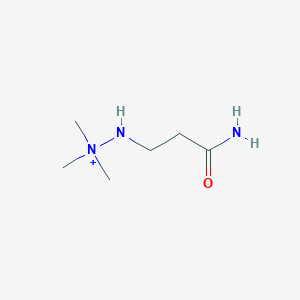
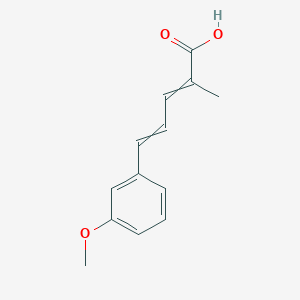
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
